2-Amino-6-methylthieno[2,3-d]pyrimidin-4(1h)-one
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Overview
Description
2-Amino-6-methylthieno[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals. The structure of this compound includes a thieno ring fused with a pyrimidine ring, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-methylthieno[2,3-d]pyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-3-cyanopyridine with methyl thioglycolate under basic conditions, followed by cyclization to form the thienopyrimidine core . Another approach includes the use of 2-amino-3-cyanopyridine with various carbonyl compounds in the presence of a base, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-methylthieno[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the thienopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thienopyrimidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-6-methylthieno[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-6-methylthieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to its therapeutic effects . The compound’s structure allows it to interact with various proteins and enzymes, making it a versatile molecule in drug design .
Comparison with Similar Compounds
2-Amino-6-methylthieno[2,3-d]pyrimidin-4(1H)-one can be compared with other thienopyrimidine derivatives such as:
7-Deazaadenine: Similar in structure but with different biological activities.
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds have shown potential as antitubercular agents.
Pyrrolo[2,3-d]pyrimidin-4-amines: These compounds are analogues of adenine and have various biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development.
Properties
Molecular Formula |
C7H7N3OS |
---|---|
Molecular Weight |
181.22 g/mol |
IUPAC Name |
2-amino-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H7N3OS/c1-3-2-4-5(11)9-7(8)10-6(4)12-3/h2H,1H3,(H3,8,9,10,11) |
InChI Key |
JZPBGYVCJZLUQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)N=C(NC2=O)N |
Origin of Product |
United States |
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